molecular formula C17H15N3O4S B2709897 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941947-12-2

5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid

Cat. No.: B2709897
CAS No.: 941947-12-2
M. Wt: 357.38
InChI Key: WRRXSBFYAHWOCR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 2-methylpropanamido (isobutyramido) substituent at position 5, a phenyl group at position 3, and a carboxylic acid at position 1.

Properties

IUPAC Name

5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-9(2)14(21)18-15-12-11(8-25-15)13(17(23)24)19-20(16(12)22)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRXSBFYAHWOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes or disrupt cell membrane integrity . In anticancer research, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Aminothienopyridazine Series

provides data on structurally related compounds (Table 1), which share the 3,4-dihydrothieno[3,4-d]pyridazine backbone but differ in substituents. Key comparisons include:

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., Cl in 36, CF3 in 38) correlate with moderate-to-high synthetic yields (81–89%), suggesting stability during synthesis.

Bioactivity Implications: The phenyl group at position 3 (common in the target and compounds 36–43) is critical for aromatic stacking interactions, as seen in tau aggregation inhibitors . The 2-methylpropanamido group in the target compound replaces the amino group in analogues like 36–36. This substitution likely enhances metabolic stability and solubility compared to primary amines, as seen in compound 42 (N-isopropylcarboxamide, 74% yield) .

Physicochemical Properties :

  • Carboxylic acid at position 1 (shared across all analogues) contributes to polar surface area, affecting membrane permeability. The trifluoromethyl group in compound 38 increases lipophilicity (logP), whereas the target’s amide group may balance hydrophilicity and lipophilicity .

Comparison with Other Thieno-Fused Heterocycles

  • Thieno[2,3-d]pyrimidin-4-ones (): These antimicrobial agents feature a pyrimidinone core instead of pyridazine. The furanyl and methyl substituents in these compounds highlight the role of heteroaromatic rings in bioactivity, suggesting that the target’s pyridazine ring may offer unique electronic properties for target binding .
  • Thieno[3,2-b]pyrrole-5-carboxylic Acid (): This compound shares a carboxylic acid group but lacks the pyridazine ring. Its commercial availability (¥44,200/1g) underscores the cost challenges of synthesizing complex thieno-fused systems like the target compound .

Patent and Commercial Landscape

  • Patent Clues (): A European patent describes a thieno[3,4-c]pyrrole derivative with methoxy and sulfonyl groups, indicating industrial interest in similar scaffolds for drug development. However, the target compound’s amide and phenyl groups distinguish it from this patented structure .
  • Pesticide Analogues (): While unrelated in application, pesticides like haloxyfop and fluazifop share phenoxy-propanoic acid motifs, emphasizing the versatility of fused heterocycles in diverse fields .

Biological Activity

The compound 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid is a member of the thieno[3,4-d]pyridazine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of thieno[3,4-d]pyridazine derivatives typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The specific compound in focus features a thieno ring fused to a pyridazine structure, which is crucial for its biological properties. The presence of the carboxylic acid and amide functional groups contributes to its pharmacological profile by facilitating interactions with biological targets.

Anticancer Properties

Recent studies have illustrated the anticancer potential of thieno[3,4-d]pyridazine derivatives. For instance:

  • Cell Viability Assays : In vitro tests using A549 human lung adenocarcinoma cells demonstrated that compounds similar to this compound exhibit significant cytotoxic effects. The MTT assay revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)Cell LineReference
5-(2-methylpropanamido)-4-oxo...66A549 (Lung)
Compound 2125A549 (Lung)

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been extensively studied:

  • Multi-drug Resistant Pathogens : Compounds derived from the thieno[3,4-d]pyridazine framework have shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism appears to involve inhibition of bacterial protein synthesis through targeting specific enzymes like TrmD .
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL

The mechanisms underlying the biological activities of thieno[3,4-d]pyridazine derivatives are multifaceted:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Action : The antimicrobial effects are largely attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways essential for bacterial survival.

Study 1: Anticancer Activity Assessment

A study conducted on a series of thieno derivatives demonstrated that those with specific substitutions exhibited enhanced anticancer activity against A549 cells. The presence of a phenyl group was noted as critical for activity enhancement.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of resistant pathogens. Compounds exhibited varying degrees of efficacy, with some showing significant inhibition against E. coli and Pseudomonas aeruginosa.

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